
(2-Fluoropyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (2-Fluoropyrimidin-5-yl)methanol typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method includes the reaction of 2,5-dichloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 2-fluoropyrimidine is then subjected to a reduction reaction using sodium borohydride (NaBH4) to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2-Fluoropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using catalysts like palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields the carboxylic acid derivative, while reduction with LiAlH4 produces the amine derivative .
Applications De Recherche Scientifique
(2-Fluoropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (2-Fluoropyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and ability to form strong bonds with carbon atoms contribute to the compound’s stability and reactivity. In biological systems, the compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Comparaison Avec Des Composés Similaires
(2-Fluoropyrimidin-5-yl)methanol can be compared with other fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 2-fluoropyrimidine. While all these compounds share the presence of a fluorine atom in the pyrimidine ring, they differ in their specific chemical structures and properties:
- **2-Fluoropy
5-Fluorouracil (5-FU): Widely used as an anticancer drug, 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis in rapidly dividing cells.
Propriétés
Formule moléculaire |
C5H5FN2O |
|---|---|
Poids moléculaire |
128.10 g/mol |
Nom IUPAC |
(2-fluoropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |
Clé InChI |
HSMZFYLSBDJINJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
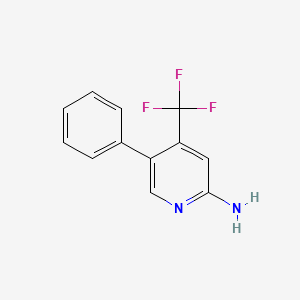


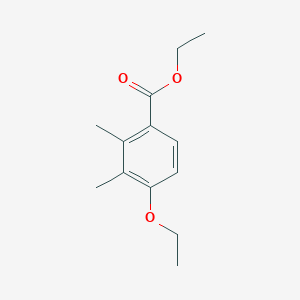
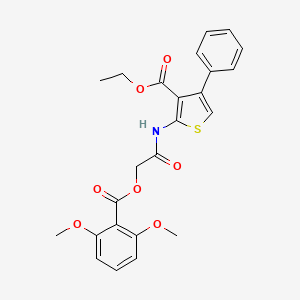


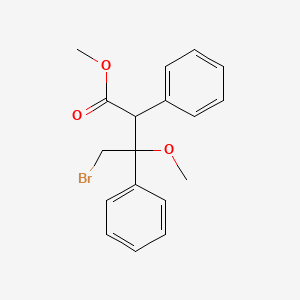
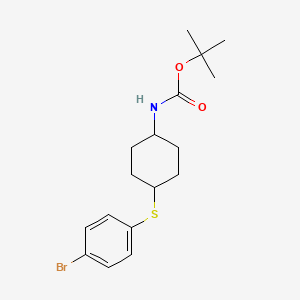
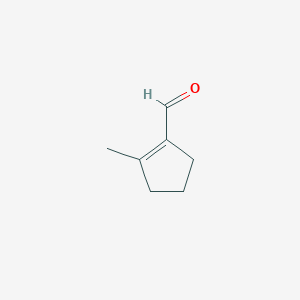
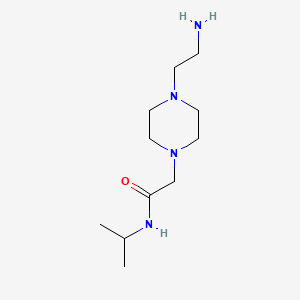
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)
